Amgen-23

SPHK1 inhibitor SPHK2 inhibitor Isoform selectivity

Amgen-23 delivers the critical 80-fold selectivity window (SPHK1 IC50=20 nM; SPHK2 IC50=1.6 µM) that generic SPHK inhibitors cannot guarantee. Unlike SPHK1-only or equipotent dual inhibitors, its graded inhibition profile lets you dissect SPHK1-dependent cancer phenotypes while leaving SPHK2 signaling intact—essential for reproducible oncology and inflammation studies. Every batch is validated for enzymatic potency, ensuring your HTS campaigns and assay development workflows stay calibrated to a consistent benchmark standard.

Molecular Formula C23H25Cl2N3O2S
Molecular Weight 478.4 g/mol
Cat. No. B10854897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmgen-23
Molecular FormulaC23H25Cl2N3O2S
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1CN(C(CC1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C23H25Cl2N3O2S/c24-20-6-3-16(11-21(20)25)22-14-31-23(27-22)26-17-4-1-15(2-5-17)7-9-28-10-8-19(30)12-18(28)13-29/h1-6,11,14,18-19,29-30H,7-10,12-13H2,(H,26,27)/t18-,19+/m1/s1
InChIKeySQJKFWCRPARYPY-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amgen-23: A Potent Sphingosine Kinase (SPHK) Inhibitor for Cancer Research


Amgen-23 (also known as compound 23) is a potent inhibitor of sphingosine kinase (SPHK) enzymes, with reported IC50 values of 20 nM for SPHK1 and 1.6 μM for SPHK2 [1][2]. It is a thiazolyl piperidine derivative with the IUPAC name (2R,4S)-1-[2-[4-[[4-(3,4-dichlorophenyl)-2-thiazolyl]amino]phenyl]ethyl]-2-(hydroxymethyl)piperidin-4-ol and a CAS number of 1448706-15-7 [3]. As a dual SPHK1/2 inhibitor, it is a valuable tool compound for investigating the sphingosine-1-phosphate (S1P) signaling pathway in oncology research.

Why Amgen-23's Specific Profile Cannot Be Assumed by Other SPHK Inhibitors


The sphingosine kinase family consists of two isoforms, SPHK1 and SPHK2, with distinct and sometimes opposing roles in cellular processes like proliferation, apoptosis, and inflammation [1][2]. Consequently, the therapeutic and biological outcome of SPHK inhibition is highly dependent on the precise selectivity profile between these two isoforms [3]. Amgen-23 exhibits a specific potency ratio (80-fold selectivity for SPHK1 over SPHK2 in enzymatic assays), which distinguishes it from SPHK1-selective inhibitors (like PF-543), SPHK2-preferential inhibitors, or equipotent dual inhibitors [4]. Simple substitution with another SPHK inhibitor risks introducing a different isoform-selectivity bias, potentially leading to irreproducible or misleading experimental results in cancer and inflammation models.

Quantitative Differentiation of Amgen-23 vs. SPHK Inhibitor Comparators


Comparative SPHK1 vs. SPHK2 Isoform Selectivity Profile

Amgen-23 demonstrates a specific, 80-fold selectivity for SPHK1 (IC50 = 20 nM) over SPHK2 (IC50 = 1.6 µM) in enzymatic assays [1]. This profile is distinct from other key SPHK tool compounds. For instance, PF-543 (compound 22a in the original study) is reported to be a highly SPHK1-selective inhibitor with an IC50 of 2 nM and >100-fold selectivity for SPHK1 over SPHK2 [2]. The cross-study comparison highlights that Amgen-23 offers a different selectivity window that may be advantageous in contexts where residual SPHK2 activity is desired.

SPHK1 inhibitor SPHK2 inhibitor Isoform selectivity

Defined Chemical Structure and Purity for Reproducible Research

Amgen-23 is a well-characterized chemical entity with a defined CAS number (1448706-15-7), molecular formula (C23H25Cl2N3O2S), and molecular weight (478.4 g/mol) . This contrasts with many early-stage or less-characterized SPHK inhibitors, which may lack rigorous analytical documentation. For procurement, this ensures a higher baseline of identity confirmation and purity, which is critical for reproducible experimental results [1]. While specific purity data (e.g., >96% or 99.00%) is provided by various vendors, the existence of a formal CAS number and IUPAC name provides a verifiable standard for cross-checking .

Chemical probe Quality control Reproducibility

Mechanistic Differentiation: SPHK Inhibition vs. S1P Receptor Modulation

Amgen-23 acts as a direct inhibitor of the SPHK enzymes, which catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) . This mechanism is fundamentally different from that of S1P receptor modulators (e.g., Fingolimod, Siponimod), which act downstream by binding to and modulating S1P receptors on the cell surface [1]. As a class-level inference, direct enzyme inhibition offers a distinct approach to modulate the S1P pathway, potentially leading to different downstream effects on cell proliferation and immune cell trafficking compared to receptor modulation.

Mechanism of action S1P pathway Target specificity

Optimal Research and Industrial Applications for Amgen-23


Validating SPHK1/2 Isoform-Specific Functions in Cancer Cell Proliferation

Amgen-23 is ideally suited for in vitro studies aiming to dissect the individual contributions of SPHK1 and SPHK2 to cancer cell proliferation and survival. Its 80-fold selectivity for SPHK1 allows researchers to inhibit SPHK1 at low nanomolar concentrations while leaving SPHK2 largely unaffected, enabling a detailed analysis of SPHK1-dependent phenotypes [1]. This application is directly supported by its reported use in anticancer research [2].

As a Reference Compound in High-Throughput Screening (HTS) for Novel SPHK Inhibitors

Given its well-defined structure, enzymatic profile, and commercial availability, Amgen-23 serves as an excellent positive control or benchmark compound in HTS campaigns aimed at discovering novel SPHK inhibitors. Its specific IC50 values (20 nM for SPHK1) provide a quantifiable performance standard against which new chemical entities can be compared [1][2].

Investigating the S1P Signaling Axis in Inflammatory and Immune Cell Models

Researchers can use Amgen-23 to explore the role of S1P signaling in inflammation and immune responses. By inhibiting SPHK, it reduces intracellular S1P levels, which can affect processes like lymphocyte trafficking and inflammatory cytokine production [1]. This application is supported by its classification as a tool for studying diseases associated with increased S1P levels, as outlined in the foundational patent [2].

Quality Control and Assay Development for SPHK Enzyme Activity Assays

The high purity and defined inhibitory profile of Amgen-23 make it a reliable standard for developing and validating enzymatic assays to measure SPHK activity [1]. Its use can ensure assay consistency and sensitivity, which is critical for generating reproducible data in both academic and industrial settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amgen-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.